1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea
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Overview
Description
1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of phenyl groups attached to the urea moiety, along with sulfur and phosphorus atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA involves multiple steps, typically starting with the reaction of aniline with urea to form diphenylurea. This intermediate is then subjected to further reactions involving sulfur and phosphorus reagents to introduce the sulfanylidene and phosphanyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-phosphorus bonds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The presence of sulfur and phosphorus atoms in the molecule allows it to form strong interactions with metal ions and other cofactors, which are essential for the function of many biological molecules .
Comparison with Similar Compounds
Compared to other urea derivatives, 1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA stands out due to its unique combination of sulfur and phosphorus atoms. Similar compounds include:
1,3-Diphenylurea: A simpler urea derivative without the additional sulfur and phosphorus groups.
Diphenyl diselenide: Contains selenium atoms instead of sulfur and phosphorus, leading to different chemical properties and reactivity.
Sulfenamides: Compounds with sulfur-nitrogen bonds, commonly used in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C19H17N2OPS2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-diphenylphosphinothioylsulfanyl-3-phenylurea |
InChI |
InChI=1S/C19H17N2OPS2/c22-19(20-16-10-4-1-5-11-16)21-25-23(24,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) |
InChI Key |
YTQXRUPVWJQAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NSP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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